2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid
Description
C-5 Substitutions
N-3 Modifications
- Acetic acid derivatives : Improved water solubility (logP = -0.3) while maintaining anticancer activity.
- Propionic/butyric chains : Increased lipophilicity enhanced blood-brain barrier penetration (brain/plasma ratio = 0.8).
- Caproic acid analogs : Superior CYP450 stability but higher hepatotoxicity risk (ALT elevation > 3× control).
The optimal balance between potency and pharmacokinetics was achieved with 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid derivatives bearing a 4-methoxybenzylidene group at C-5, demonstrating:
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) |
InChI Key |
IFUXBSJTQXUMSX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(=N)S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Approach
The most common method involves reacting thioureas or N-substituted thioureas with α-chloroacetic acid or its esters. For example:
-
Reagents : Thiourea derivatives, α-chloroacetic acid, ethanol/water solvent system.
-
Conditions : Reflux at 80–100°C for 4–6 hours under acidic (HCl) or neutral conditions.
-
Mechanism : Nucleophilic attack by the thiourea sulfur on the α-carbon of α-chloroacetic acid, followed by intramolecular cyclization to form the thiazolidinone ring.
Yield Optimization :
-
Substituent Effects : Electron-withdrawing groups on thioureas (e.g., nitro, chloro) enhance cyclization rates, achieving yields up to 85%.
-
Solvent Choice : Ethanol-water mixtures (3:1 v/v) improve solubility and reduce side product formation compared to pure ethanol.
Microwave-Assisted Synthesis
Catalyst-Free Cyclocondensation
A green method developed by Pankova et al. (2016) uses microwave irradiation to accelerate reactions between thioureas and dialkyl acetylenedicarboxylates:
-
Reagents : Symmetrical/unsymmetrical thioureas, dimethyl/diethyl acetylenedicarboxylates.
-
Conditions : Ethanol solvent, microwave irradiation (300 W, 80°C, 15–20 minutes).
-
Yield : 76–92% with >98% regioselectivity for the 2-imino-4-oxo configuration.
Advantages :
-
Reduced reaction time (20 minutes vs. 6–24 hours conventionally).
BF₃-Catalyzed Methods
Triarylmethyloxyiminoacetic Acid Ester Formation
Patent WO2011029596A1 details a BF₃-mediated process for intermediates leading to 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid:
-
Step 1 : React (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester with triarylmethanol (e.g., trityl alcohol) in ethyl acetate/BF₃ at 15–45°C.
-
Step 2 : Hydrolyze the ester using NaOH (2M) at 0–5°C, followed by acidification to pH 4.0–5.5.
Key Data :
Zinc Chloride-Catalyzed Cyclization
Mercapto Succinic Acid Route
A microwave-assisted method employs ZnCl₂ to catalyze reactions between N-substituted hydrazides and mercapto succinic acid:
-
Reagents : N-benzylidene acetohydrazide, mercapto succinic acid, DMF solvent.
-
Conditions : Microwave irradiation (150°C, 10 minutes), ZnCl₂ (10 mol%).
Mechanistic Insight :
ZnCl₂ coordinates with the carbonyl oxygen of the hydrazide, facilitating thiolate attack and subsequent cyclization.
Hydrolysis of Thiazolidinone Esters
Alkaline Hydrolysis
Ethyl or methyl esters of 2-imino-4-oxothiazolidin-5-yl acetic acid are hydrolyzed under basic conditions:
-
Reagents : NaOH (2M), ethanol-water (1:1).
-
Conditions : Reflux at 70°C for 2 hours, followed by acidification (HCl, pH 4.0).
Critical Factors :
-
Temperature Control : Hydrolysis above 70°C leads to imino group degradation.
-
Acidification Rate : Slow addition of HCl prevents precipitate aggregation, improving purity.
Comparative Analysis of Methods
Table 1: Efficiency of Synthesis Routes
| Method | Yield (%) | Time | Catalyst | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75–85 | 4–6 h | None/HCl | High |
| Microwave-Assisted | 76–92 | 15–20 min | None | Moderate |
| BF₃-Catalyzed | 89–92 | 24 h | BF₃ | Low |
| ZnCl₂-Catalyzed | 68–78 | 10 min | ZnCl₂ | High |
Key Observations :
-
Microwave and ZnCl₂ methods offer rapid synthesis but require specialized equipment.
-
BF₃-catalyzed routes produce high-purity intermediates but face scalability challenges due to BF₃ handling.
Mechanistic Studies and Byproduct Formation
Regioselectivity in Cyclization
X-ray crystallography confirms that electron-withdrawing substituents on thioureas direct cyclization to form the 2-imino-4-oxo configuration exclusively. For example:
Common Byproducts
-
Thiazolidin-2,4-diones : Formed via overoxidation under aerobic conditions.
-
Dimerization Products : Occur at high reagent concentrations (>0.5M).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Thiourea | 12–15 |
| α-Chloroacetic Acid | 8–10 |
| BF₃ Gas | 45–50 |
| ZnCl₂ | 5–7 |
Recommendations :
-
ZnCl₂-catalyzed methods are economically viable for large-scale production.
-
BF₃ routes are reserved for high-purity pharmaceutical intermediates.
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of thiazolidinone derivatives, including 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid. Research indicates that these compounds can significantly reduce seizure duration and mortality rates in animal models.
Case Study: Anticonvulsant Activity Evaluation
- Objective : To assess the efficacy of thiazolidinone derivatives against induced seizures.
- Findings :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the inhibitory effects on Gram-positive and Gram-negative bacteria.
- Findings :
Other Bioactive Potential
In addition to its anticonvulsant and antimicrobial properties, 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid has been explored for its anti-inflammatory effects.
Case Study: Anti-inflammatory Activity
- Objective : To investigate the compound's effects on inflammation markers in vitro.
- Findings :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticonvulsant | Mice | Reduced seizure duration by 3.3x | 2020 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Variations and Reactivity
- Thiazolidinone vs. This may influence binding affinity in biological systems .
- Substituent Effects: The 2-imino group in the target compound contrasts with the 2-guanidino group in ’s analog. Guanidino groups enhance hydrogen-bonding capacity, which may explain the latter’s antimicrobial efficacy .
Biological Activity
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
This unique structure contributes to its biological properties, making it a valuable subject for pharmacological studies.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones, including 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized derivatives against various pathogenic bacteria, including Gram-positive and Gram-negative strains. The results indicated that certain derivatives maintained potent activity against clinically relevant pathogens.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 4c | 2.5 | E. faecalis |
| 4c | 5 | S. aureus |
| 4c | 10 | Y. pestis |
| Gentamicin | 26.2 | E. faecalis |
Key Findings:
- Compound 4c showed lower minimum inhibitory concentration (MIC) values than gentamicin against E. faecalis, indicating strong bactericidal potential .
Anticancer Activity
The antiproliferative effects of thiazolidinone derivatives have been extensively studied in various cancer cell lines. A notable study assessed the activity of several compounds derived from the thiazolidinone scaffold against A549 (lung), H460 (lung), and HT29 (colon) cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8s | 1.1 | A549 |
| 8s | 0.01 | H460 |
| 8s | 1.3 | HT29 |
Key Findings:
- The compound 8s was found to be significantly more potent than the reference drug sorafenib across multiple cell lines, showcasing its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. A recent study highlighted the anti-inflammatory potential of various derivatives in vitro and in vivo.
Research Highlights:
- Compounds demonstrated significant inhibition of inflammatory markers in cellular models.
- Molecular docking studies suggested strong binding affinities to targets involved in inflammatory pathways, indicating a mechanism for their activity .
The biological activity of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid is attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cell proliferation or inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Modulation of Signaling Pathways : They may affect signaling pathways related to inflammation and apoptosis.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolidinone precursors and acetic acid derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid (3–5 hours) facilitates cyclization and imine formation . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting molar ratios (e.g., 1.0:1.1 equivalents of thiazolidinone to aldehyde derivatives), and optimizing reflux time (3–5 hours) to maximize yield. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazolidinone ring (δ 4.5–5.5 ppm for imino protons) and acetic acid sidechain (δ 2.5–3.5 ppm for methylene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the imino-oxothiazolidine core (e.g., m/z 215.03 for [CHNOS]) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA) .
Advanced Research Questions
Q. How can computational chemistry elucidate tautomeric equilibria between imino and amino forms in this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model tautomeric states. Compare calculated vibrational frequencies (e.g., C=O stretching at 1680–1720 cm) with experimental IR data. Solvent effects (e.g., acetic acid) can be modeled using the polarizable continuum model (PCM) to predict dominant tautomers under specific conditions .
Q. What strategies resolve contradictions in reported biological activities of derivatives, such as enzyme inhibition vs. non-specific binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the acetic acid sidechain (e.g., esterification, fluorination) and compare IC values against target enzymes (e.g., cyclooxygenase-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific interactions (ΔH-driven) from non-specific binding (entropy-driven) .
- Molecular Dynamics (MD) Simulations : Map interaction hotspots between the thiazolidinone core and protein active sites (e.g., hydrogen bonding with catalytic residues) .
Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound while minimizing waste?
- Methodological Answer :
- Solid-Supported Catalysts : Use immobilized Lewis acids (e.g., ZnCl on mesoporous silica) to enhance reaction efficiency and reduce byproducts. Monitor turnover frequency (TOF) via GC-MS .
- Flow Chemistry : Design continuous-flow reactors with in-line IR sensors to optimize residence time and temperature, achieving >90% conversion with <5% solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
